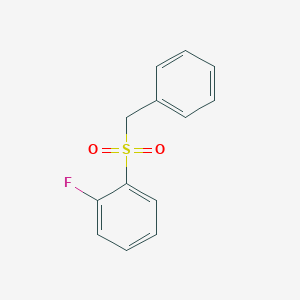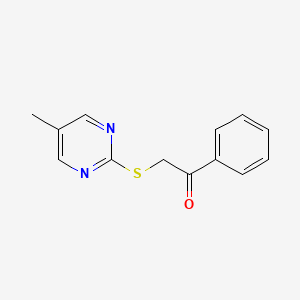
2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone involves the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone are still being studied. However, it has been shown to have an effect on the nervous system due to its ability to inhibit acetylcholinesterase. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone in lab experiments is its ability to inhibit certain enzymes, which can provide valuable insights into the biochemical and physiological effects of these enzymes. However, one limitation is that its potential applications are still being investigated, and more research is needed to fully understand its effects.
Future Directions
There are several future directions for the study of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone. One direction is to investigate its potential use as a pharmaceutical intermediate in the synthesis of other compounds. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of Alzheimer's disease. Finally, further studies are needed to investigate its potential applications in other fields, such as agriculture and materials science.
In conclusion, 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is clear that more research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis method of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone involves the reaction of 2-chloro-5-methylpyrimidine with potassium thioacetate and 1-phenylethanone in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Scientific Research Applications
The scientific research application of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone is diverse. It has been studied for its potential use as a pharmaceutical intermediate due to its ability to inhibit certain enzymes. Additionally, it has been investigated for its potential use as a building block in the synthesis of other compounds.
properties
IUPAC Name |
2-(5-methylpyrimidin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10-7-14-13(15-8-10)17-9-12(16)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISLSSBITLGAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)SCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

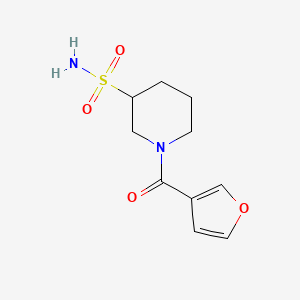
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
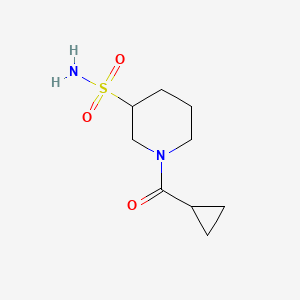
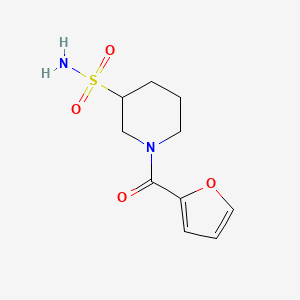
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
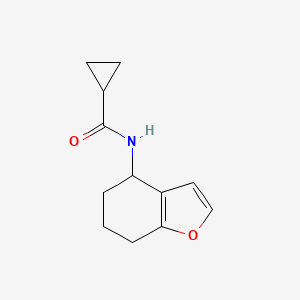
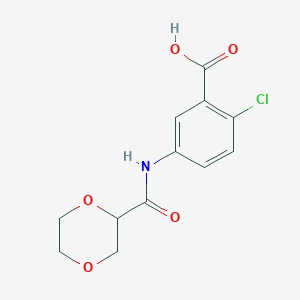

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)


